Cas no 2223031-74-9 (4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester)
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester
- 4-Pyrimidinamine, 2-(4-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- Inchi: 1S/C15H19BN4O2/c1-14(2)15(3,4)22-16(21-14)11-9-19-13(20-12(11)17)10-5-7-18-8-6-10/h5-9H,1-4H3,(H2,17,19,20)
- InChI Key: IHRRBEHDPICILW-UHFFFAOYSA-N
- SMILES: C1(C2C=CN=CC=2)=NC=C(B2OC(C)(C)C(C)(C)O2)C(N)=N1
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 400.4±45.0 °C(Predicted)
- pka: 2.33±0.10(Predicted)
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907824-5mg |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester |
2223031-74-9 | 95% | 5mg |
¥1,168.20 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907824-25mg |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester |
2223031-74-9 | 95% | 25mg |
¥3,425.40 | 2022-09-02 |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester (CAS No. 2223031-74-9): An Overview
4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester (CAS No. 2223031-74-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to as APPBPE, is a boronic acid derivative with a unique structure that combines a pyrimidine and a pyridine moiety, making it an attractive candidate for various biological and pharmaceutical applications.
The chemical structure of APPBPE consists of a pyrimidine ring substituted with an amino group at the 4-position and a pyridine ring at the 2-position, along with a boronic acid pinacol ester group at the 5-position. This combination of functional groups imparts several favorable properties to the molecule, including enhanced solubility, stability, and reactivity. These properties make APPBPE an ideal building block for the synthesis of more complex molecules and drug candidates.
In recent years, APPBPE has been extensively studied for its potential in the development of novel therapeutic agents. One of the key areas of research has been its use as a scaffold for the design of inhibitors targeting specific enzymes and receptors. For instance, studies have shown that derivatives of APPBPE can effectively inhibit kinases, which are important targets in cancer therapy. The boronic acid group in APPBPE can form covalent bonds with the active site residues of kinases, leading to potent and selective inhibition.
Beyond kinase inhibition, APPBPE has also shown promise in other therapeutic areas. Research has demonstrated its potential as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are involved in gene regulation and have been implicated in various diseases, including cancer and inflammatory disorders. The ability of APPBPE to modulate these proteins makes it a valuable tool for exploring new therapeutic strategies.
The synthetic versatility of APPBPE is another factor contributing to its significance in medicinal chemistry. The boronic acid pinacol ester group can be readily converted to other functional groups through various chemical reactions, such as Suzuki coupling reactions. This allows for the facile synthesis of a wide range of derivatives with diverse biological activities. For example, by introducing different substituents at the amino or pyridine positions, researchers can fine-tune the pharmacological properties of the resulting compounds.
In addition to its therapeutic applications, APPBPE has also found use in chemical biology research. Its ability to form stable complexes with metal ions makes it useful for studying metalloprotein interactions and developing metal-based probes for imaging and sensing applications. The unique electronic properties of the pyrimidine-pyridine-boronic acid scaffold also make it suitable for designing fluorescent probes and sensors.
The safety profile of APPBPE is another important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it suitable for further evaluation in clinical trials. However, ongoing research is necessary to fully understand its safety and efficacy profiles.
In conclusion, 4-Amino-2-(pyridin-4-yl)pyrimidine-5-boronic acid pinacol ester (CAS No. 2223031-74-9), or APPBPE, is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and synthetic versatility make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Continued research into this compound is likely to uncover new opportunities for its use in both therapeutic and diagnostic settings.
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